(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride
Overview
Description
(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride is a chemical compound with the molecular formula C8H8F2N2O5S2 and a molecular weight of 314.29 g/mol . This compound is known for its utility in the synthesis of fluorosulfates and sulfamoyl fluorides, making it valuable in various chemical and biological applications .
Mechanism of Action
Target of Action
The primary targets of AISF are phenol and amine nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, serving as the reactive species that donate an electron pair to form a chemical bond.
Mode of Action
AISF interacts with its targets (phenol and amine nucleophiles) through a process known as fluorosulfurylation . This reaction leads to the synthesis of fluorosulfates and sulfamoyl fluorides . The resulting compounds have a valuable -SO2F functional group .
Biochemical Pathways
The reaction of aisf with phenol and amine nucleophiles suggests its involvement in the synthesis of fluorosulfates and sulfamoyl fluorides . These compounds can be used in various biochemical applications, including the preparation of synthetic precursors, chemical biology, polymer chemistry, cross-coupling, and deoxyfluorination .
Result of Action
The molecular and cellular effects of AISF’s action primarily involve the synthesis of fluorosulfates and sulfamoyl fluorides . These compounds, characterized by the -SO2F functional group, have wide utility in various biochemical applications .
Action Environment
AISF is a bench-stable solid that can be stored and utilized at room temperature . It decomposes at temperatures above its melting point, so heating above 140 °c should be avoided . This suggests that the action, efficacy, and stability of AISF can be influenced by environmental factors such as temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride typically involves the reaction of phenol and amine nucleophiles with a crystalline reagent . The process is designed to be a convenient alternative to the use of toxic sulfuryl fluoride gas, traditionally required for the installation of the -SO2F functional group . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and methyl tert-butyl ether (MTBE) for extraction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process ensures high purity and yield, often exceeding 98% . The use of advanced filtration and extraction techniques is crucial to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with phenol and amine nucleophiles to form fluorosulfates and sulfamoyl fluorides.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups suggest potential reactivity under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phenol, amine nucleophiles, and solvents like DMSO and MTBE . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and product purity.
Major Products
The major products formed from these reactions are fluorosulfates and sulfamoyl fluorides, which are valuable intermediates in various chemical syntheses .
Scientific Research Applications
(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(4-Acetamidophenyl)imidodisulfuryl difluoride: This compound shares similar functional groups and reactivity patterns.
N-Fluorobenzenesulfonimide: Another reagent used for similar fluorosulfurylation reactions.
1,1′-Sulfonyldiimidazole: Used in similar synthetic applications.
Uniqueness
(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride stands out due to its shelf-stable, crystalline form, which offers a safer and more convenient alternative to toxic sulfuryl fluoride gas . Its high reactivity and versatility in various chemical reactions make it a valuable reagent in both research and industrial applications .
Biological Activity
(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride, with the CAS number 2172794-56-6, is a compound that has garnered attention in the fields of medicinal chemistry and drug development. This compound features a unique combination of functional groups, including a fluorosulfonyl moiety, which is known for its reactivity and potential biological applications. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
- Molecular Formula : C₈H₈F₂N₂O₅S₂
- Molecular Weight : 314.29 g/mol
- CAS Number : 2172794-56-6
The compound is characterized by the presence of both acetamido and fluorosulfonyl groups, which contribute to its electrophilic nature and potential interactions with biological macromolecules.
The biological activity of this compound primarily arises from its ability to form covalent bonds with target proteins. This mechanism is particularly relevant in the context of drug development, where covalent inhibitors can provide prolonged therapeutic effects by irreversibly modifying their targets.
- Covalent Bond Formation : The fluorosulfonyl group can react with nucleophilic sites on proteins, leading to the formation of stable adducts. This property is significant for developing targeted therapies in oncology and other diseases.
- Electrophilic Activation : The compound acts as a latent electrophile that becomes activated upon binding to specific proteins, allowing for selective targeting of biomolecules involved in disease processes.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. The irreversible binding capability enhances the efficacy of these compounds against cancer cell lines.
- Antimicrobial Activity : The incorporation of sulfamoyl fluoride groups has been associated with increased antimicrobial activity, potentially due to their ability to disrupt bacterial cell wall synthesis or function.
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Inhibition of PARP : A study demonstrated that a related fluorinated compound could effectively inhibit PARP activity in vitro, leading to increased apoptosis in cancer cells .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of sulfamoyl fluorides against various bacterial strains, showing promising results in terms of minimum inhibitory concentration (MIC) values .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-(4-acetamidophenyl)-N-fluorosulfonylsulfamoyl fluoride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O5S2/c1-6(13)11-7-2-4-8(5-3-7)12(18(9,14)15)19(10,16)17/h2-5H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMIWAIOWMUFCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N(S(=O)(=O)F)S(=O)(=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172794-56-6 | |
Record name | [(4-acetamidophenyl)(fluorosulfonyl)amino]sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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